
Benzoic acid;3-ethylheptane-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;3-ethylheptane-3,5-diol is an organic compound that combines the properties of benzoic acid and a branched diol. Benzoic acid is a simple aromatic carboxylic acid, while 3-ethylheptane-3,5-diol is a branched diol with two hydroxyl groups. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-ethylheptane-3,5-diol typically involves the esterification of benzoic acid with 3-ethylheptane-3,5-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;3-ethylheptane-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the diol can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of nitrobenzoic acid, bromobenzoic acid, and sulfonated benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid;3-ethylheptane-3,5-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Used in the production of polymers, resins, and plasticizers due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of benzoic acid;3-ethylheptane-3,5-diol involves its interaction with various molecular targets and pathways. The carboxylic acid group in benzoic acid can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxyl groups in the diol can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
3-ethylheptane-3,5-diol: A branched diol with two hydroxyl groups, used in the synthesis of various organic compounds.
Benzyl alcohol: A simple aromatic alcohol derived from the reduction of benzoic acid.
Uniqueness
Benzoic acid;3-ethylheptane-3,5-diol is unique due to its combination of aromatic carboxylic acid and branched diol properties. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various industrial and research applications.
Propriétés
Numéro CAS |
379689-16-4 |
|---|---|
Formule moléculaire |
C23H32O6 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
benzoic acid;3-ethylheptane-3,5-diol |
InChI |
InChI=1S/C9H20O2.2C7H6O2/c1-4-8(10)7-9(11,5-2)6-3;2*8-7(9)6-4-2-1-3-5-6/h8,10-11H,4-7H2,1-3H3;2*1-5H,(H,8,9) |
Clé InChI |
WXVSFPIOUQMOIL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(CC)(CC)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


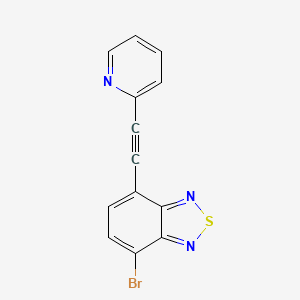
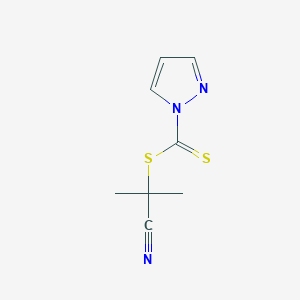
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
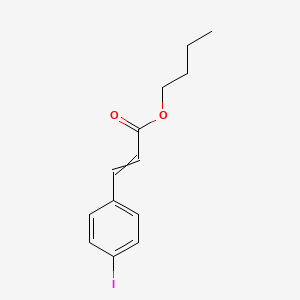

![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
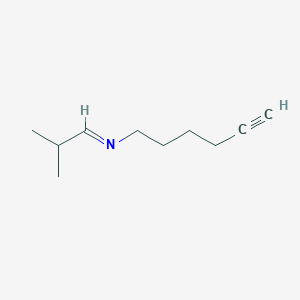
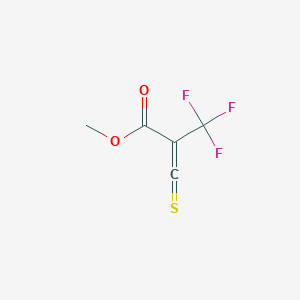
![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)
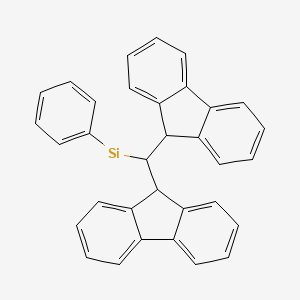
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)
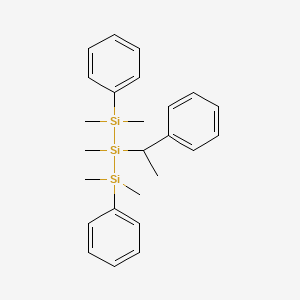
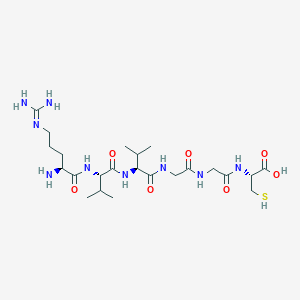
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
